molecular formula C11H13NOS B12695948 Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- CAS No. 96159-90-9

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-

Katalognummer: B12695948
CAS-Nummer: 96159-90-9
Molekulargewicht: 207.29 g/mol
InChI-Schlüssel: XDHSIVNULGJESC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. For Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-, one common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is unique due to the presence of the 4-methoxy-3-methylphenyl group, which can impart distinct biological and chemical properties. This substitution can enhance its activity and selectivity in various applications compared to other thiazole derivatives .

Eigenschaften

CAS-Nummer

96159-90-9

Molekularformel

C11H13NOS

Molekulargewicht

207.29 g/mol

IUPAC-Name

2-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H13NOS/c1-8-7-9(3-4-10(8)13-2)11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

XDHSIVNULGJESC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2=NCCS2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.